7-Bromo-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester
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Overview
Description
7-Bromo-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester is a chemical compound with the molecular formula C10H9BrN2O2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester typically involves the bromination of 2-methyl-1H-benzoimidazole-5-carboxylic acid followed by esterification. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The esterification process involves the reaction of the brominated product with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
7-Bromo-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzimidazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
- 7-Bromo-2-methyl-1H-benzoimidazole-5-carboxylic acid
- 2-Methyl-1H-benzoimidazole-5-carboxylic acid methyl ester
- 4-Bromo-2-methyl-1H-benzoimidazole-6-carboxylic acid methyl ester
Comparison: Compared to its similar compounds, 7-Bromo-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester is unique due to the presence of both the bromine atom and the ester functional group. This combination enhances its reactivity and potential for various chemical transformations. Additionally, the bromine atom can serve as a site for further functionalization, making this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 7-bromo-2-methyl-3H-benzimidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-12-8-4-6(10(14)15-2)3-7(11)9(8)13-5/h3-4H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJZVASUNWXDEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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